molecular formula C14H24N2O3 B1379283 tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1061731-86-9

tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1379283
CAS No.: 1061731-86-9
M. Wt: 268.35 g/mol
InChI Key: NICATZPYVMNDQX-UHFFFAOYSA-N
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Description

Historical Context and Development of Diazaspiro Compounds

The exploration of diazaspiro compounds began in the mid-20th century, driven by the need for rigid molecular frameworks in alkaloid synthesis. Early work focused on simpler systems like 1,7-diazaspiro[5.5]undecane, synthesized via Claisen condensation and acid-catalyzed cyclization. The introduction of spirocyclic dipiperidines, such as 1,9-diazaspiro[5.5]undecane derivatives, gained momentum in the 2010s as researchers recognized their potential in modulating biological targets like GABAA receptors and neuropeptide Y.

Key milestones include:

  • 2017 : A comprehensive review highlighted 1,9-diazaspiro[5.5]undecanes as privileged scaffolds for obesity and pain therapeutics.
  • 2021 : Structure-activity studies demonstrated the critical role of the spirocyclic benzamide moiety in enhancing binding affinity at central nervous system receptors.
  • 2022 : Dengue virus inhibitors based on 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecanes showcased EC₅₀ values as low as 11.43 μM.

Significance in Heterocyclic Chemistry Research

The compound’s spirocyclic architecture addresses three major challenges in heterocyclic chemistry:

  • Conformational Restriction : The shared spiro carbon atom enforces a fixed dihedral angle between the two piperidine rings, reducing entropic penalties in molecular recognition.
  • Stereochemical Diversity : The 3,9-diazaspiro[5.5]undecane core permits axial and equatorial substituent orientations, enabling fine-tuning of physicochemical properties.
  • Functional Group Orthogonality : The Boc group at N-3 and ketone at C-8 allow sequential derivatization, as demonstrated in multigram syntheses of proline-based chimeras.

Table 1 : Applications of Spirocyclic Diazaspiro Compounds

Application Area Example Use Case Key Reference
Drug Discovery MCH-R1 antagonists for obesity treatment
Organic Electronics Charge-transport materials in OLEDs
Catalysis Chiral ligands in asymmetric synthesis

Classification and Nomenclature within Spirocyclic Systems

The IUPAC name tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate reflects three structural components:

  • Spiro Junction : The [5.5] designation indicates two fused six-membered rings sharing one carbon atom.
  • Heteroatom Positioning : The 3,9-diaza notation specifies nitrogen atoms at positions 3 and 9 of the spiro system.
  • Functional Groups :
    • tert-Butyloxycarbonyl (Boc) at N-3
    • Ketone (oxo) at C-8

Nomenclature Breakdown :

Component Description
Spiro[5.5]undecane Bicyclic system with two six-membered rings
3,9-Diaza Nitrogen atoms at positions 3 and 9
8-Oxo Ketone group at position 8
3-Carboxylate Esterified carboxylic acid at position 3

This systematic naming aligns with IUPAC Rule A-32 for spiro hydrocarbons and their heterocyclic analogs. The Boc group’s inclusion follows carbamate-protecting group conventions, prioritizing the principal chain containing the spiro atom.

Properties

IUPAC Name

tert-butyl 10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICATZPYVMNDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC(=O)C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Multi-Component Assembly

One prevalent approach involves a multi-step synthesis starting from commercially available heterocyclic precursors. The key steps include:

  • Formation of the diazaspiro core: This involves cyclization reactions between suitable diamines and electrophilic intermediates such as isocyanates or acyl chlorides.
  • Oxidation step: The introduction of the keto group at the 8-position is achieved via selective oxidation of the corresponding secondary alcohol or precursor.

Typical procedure:

  • Step 1: Condensation of a diamine with a suitable aldehyde or ketone to form a heterocyclic intermediate.
  • Step 2: Cyclization to form the spirocyclic framework, often facilitated by acid or base catalysis.
  • Step 3: Oxidation of the intermediate to introduce the keto group at the specified position, employing oxidants like PCC (pyridinium chlorochromate) or Dess–Martin periodinane under controlled conditions.

Direct Spirocyclization from Precursors

Another method involves direct spirocyclization of linear precursors containing amino and carbonyl functionalities:

  • Starting materials: Amino alcohols or amino acids with suitable protecting groups.
  • Reaction conditions: Acidic or basic catalysis, often with microwave-assisted heating to promote cyclization efficiently.
  • Oxidation step: Similar to the multi-component approach, oxidation is performed post-cyclization to generate the keto functionality.

Patented Methods from Patent Literature

According to WO2020048829A1, a notable patent related to 3,9-diazaspiro[5.5]undecane derivatives, the synthesis involves:

  • Preparation of key intermediates: Using specific heterocyclic building blocks such as substituted piperazines or diazaspiro compounds.
  • Coupling reactions: Employing amide or carbamate formation to introduce the tert-butyl ester group.
  • Oxidation step: Selective oxidation of the spirocyclic amine to the corresponding keto derivative, often using mild oxidants to preserve the integrity of the spirocyclic system.

Key Reagents and Conditions

Step Reagents Conditions Notes
Formation of heterocyclic core Diamines, aldehydes/ketones Reflux, acid/base catalysis Facilitates cyclization
Spirocyclization Amino alcohols or amino acids Microwave heating or reflux Promotes ring closure
Oxidation PCC, Dess–Martin, or hypervalent iodine reagents Mild, controlled temperature Ensures selective oxidation

Data Table Summarizing Preparation Methods

Method Type Starting Materials Key Reactions Oxidants Used Advantages Limitations
Multi-component assembly Diamines, acyl chlorides Cyclization, oxidation PCC, Dess–Martin High yield, modular Multiple steps, purification needed
Direct cyclization Amino alcohols Cyclization, oxidation Hypervalent iodine One-pot process possible Sensitive to reaction conditions
Patented synthesis Substituted heterocycles Coupling, oxidation Mild oxidants Specific functionalization Requires specialized intermediates

Research Findings and Optimization Strategies

  • Selectivity: Oxidation conditions must be optimized to avoid over-oxidation or degradation of the spirocyclic core.
  • Yield enhancement: Microwave-assisted cyclization and oxidation can significantly improve yields and reduce reaction times.
  • Purification: Chromatography and recrystallization are typically employed to isolate pure tert-butyl esters.

Notes on Practical Implementation

  • Solvent selection: Common solvents include dichloromethane, acetonitrile, or tert-butanol, depending on the reaction step.
  • Temperature control: Mild conditions are preferred during oxidation to prevent ring opening or side reactions.
  • Protecting groups: Use of suitable protecting groups on amines can improve selectivity and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form more complex derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Studies have indicated that compounds similar to tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane exhibit promising anticancer properties. The spirocyclic structure is known to interact with biological targets involved in cancer progression, potentially leading to the development of new anticancer drugs .
    • Neuroprotective Effects : Research has shown that derivatives of this compound may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .
  • Organic Synthesis
    • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures. Its unique structure enables various functionalizations that are crucial in creating biologically active compounds .
    • Synthesis of Spiro Compounds : The synthesis of spiro compounds is facilitated by this compound due to its ability to undergo cyclization reactions, which are important in the development of pharmaceuticals and agrochemicals .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated that spiro derivatives showed significant inhibition of tumor growth in vitro and in vivo models.
Study BNeuroprotectionFound that the compound reduced oxidative stress markers in neuronal cell cultures, indicating potential for neuroprotective therapies.
Study COrganic SynthesisReported successful synthesis of a series of spirocyclic compounds using tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane as a precursor, highlighting its utility as a versatile building block.

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to specific effects. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes structurally related diazaspiro compounds and their key differences:

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Molecular Weight LogP Key Applications Reference
Target Compound (1061731-86-9) 8-oxo, 3,9-diazaspiro[5.5] C₁₄H₂₄N₂O₃ 268.35 2.18 p97 inhibitors, PROTACs, PET tracers
tert-Butyl 9-benzyl-8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (2177266-40-7) 9-benzyl, 8,10-dioxo C₂₁H₂₈N₂O₄ 372.5 ~2.5* Not specified; likely steric hindrance studies
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) 9-oxo, 3-aza (reduced nitrogen count) C₁₄H₂₃NO₃ 265.34 ~1.8* Probable intermediates for heterocyclic synthesis
tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (1784848-04-9) 7,7-difluoro C₁₄H₂₄F₂N₂O₂ 290.35 ~2.6* Enhanced metabolic stability in drug candidates
tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (1263178-12-6) 1-fluoro C₁₄H₂₅FN₂O₂ 272.36 ~2.3* Fluorine-mediated bioavailability optimization

Notes:

  • Fluorinated derivatives (e.g., CAS 1784848-04-9, 1263178-12-6) leverage fluorine’s electronegativity and lipophilicity to enhance metabolic stability and membrane permeability .
  • Reduced nitrogen analogs (e.g., CAS 873924-08-4) simplify the diaza core, which may affect hydrogen-bonding interactions in target proteins .

Biological Activity

tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS Number: 1061731-86-9) is a heterocyclic compound characterized by its unique spirocyclic structure and functional groups, which confer significant biological activity. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the modulation of various biological pathways.

Molecular Structure and Composition:

  • Molecular Formula: C14H24N2O3
  • Molecular Weight: 268.36 g/mol
  • IUPAC Name: this compound

Physical Properties:

  • Purity: Typically around 95% to 97%
  • Solubility: Highly soluble in organic solvents; water solubility is moderate (approximately 2.73 mg/ml) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The oxo group and the spirocyclic structure allow for unique binding interactions that can modulate biological pathways.

  • GABA Receptor Interaction:
    • Research indicates that derivatives of diazaspiro compounds exhibit activity as antagonists at gamma-aminobutyric acid type A receptors (GABAARs). These interactions may influence immune responses and have implications in treating conditions like asthma and inflammation .
  • Enzyme Modulation:
    • The compound may also interact with various enzymes, potentially inhibiting or activating them, which could lead to therapeutic effects in diseases such as cancer .

In Vitro Studies

Several studies have explored the pharmacological potential of related diazaspiro compounds:

StudyCompoundActivityReference
Bavo et al. (2021)3,9-Diazaspiro[5.5]undecane derivativesGABAAR antagonism
Research on analogsVarious diazaspiro compoundsImmunomodulatory effects

Case Studies

  • GABAAR Antagonism:
    • Compounds based on the diazaspiro framework have shown competitive antagonism at GABAARs, which play a crucial role in neurotransmission and immune modulation. This activity suggests potential applications in neuropharmacology and immunotherapy .
  • Therapeutic Applications:
    • The structural properties of this compound make it a candidate for further development as a therapeutic agent targeting neurological disorders and inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundStructural FeaturesBiological Activity
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylateLacks oxo groupLower reactivity
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateDifferent oxo positionVarying receptor affinities

The presence of the oxo group in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. What are the key considerations for synthesizing tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a spirocyclic amine precursor with a tert-butyl carbamate-protected intermediate. Key steps include:

  • Pd-catalyzed cross-coupling : Use Pd₂(dba)₃/XantPhos with Cs₂CO₃ in 1,4-dioxane at 100°C to introduce aromatic substituents (e.g., in PROTAC synthesis) .
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) effectively removes the tert-butyl group without degrading the spirocyclic core .
  • Purification : Flash chromatography (silica gel, gradient elution) or recrystallization improves purity (>95%) .

Q. Yield Optimization Strategies :

  • Maintain inert conditions (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Optimize stoichiometry (e.g., 1.2–1.5 eq. of coupling partners) to drive reactions to completion .
  • Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. Which analytical techniques are most effective for confirming the spirocyclic structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include the tert-butyl singlet (~1.4 ppm, 9H) and spirocyclic proton environments (e.g., δ 3.4–4.2 ppm for diazaspiro carbons) .
  • HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 268.352 for C₁₄H₂₄N₂O₃) and fragmentation patterns .
  • X-ray Crystallography : Resolve the spirocyclic conformation using SHELX software for small-molecule refinement .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (MeCN/H₂O gradient) and UV detection at 210–254 nm .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s reactivity in Pd-catalyzed cross-coupling reactions?

Methodological Answer: The rigid spirocyclic core restricts conformational flexibility, which:

  • Enhances Steric Hindrance : Limits access to the Pd catalyst, requiring bulky ligands (e.g., XantPhos) to stabilize the transition state .
  • Modulates Electronic Effects : The electron-withdrawing carbonyl (8-oxo) reduces electron density at the nitrogen, slowing oxidative addition.
  • Mitigation Strategies :
    • Use high temperatures (100–120°C) to overcome kinetic barriers.
    • Pre-activate the catalyst with reducing agents (e.g., DIBAL-H) to improve turnover .

Case Study : In PROTAC synthesis, coupling yields dropped to 40% when steric bulk increased (e.g., fluorinated aryl groups) .

Q. What strategies are employed to mitigate racemization during the deprotection of the tert-butyl carbamate group?

Methodological Answer: Racemization risks arise from acidic conditions (TFA/DCM) destabilizing chiral centers. Strategies include:

  • Low-Temperature Deprotection : Perform reactions at 0–4°C to slow acid-catalyzed isomerization .
  • Alternative Protecting Groups : Use base-labile groups (e.g., Fmoc) for pH-neutral deprotection in sensitive scaffolds.
  • Chiral HPLC Resolution : Post-deprotection, separate enantiomers using chiral stationary phases (e.g., amylose derivatives) .

Data Contradiction Analysis : Conflicting NMR shifts (e.g., δ 7.59–7.57 ppm for aromatic protons in vs. δ 7.27–7.23 ppm in ) may indicate residual TFA or solvent effects. Confirm via 2D NMR (COSY, NOESY).

Comparative Synthetic Routes

Route Reagents/ConditionsYieldPurityReference
Pd-Catalyzed Coupling Pd₂(dba)₃, XantPhos, Cs₂CO₃, 1,4-dioxane40–60%95%
TFA Deprotection TFA/DCM, rt, 2 hr85–90%98%
Flash Chromatography Hexane/EtOAc (3:1 → 1:2)->95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate

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